molecular formula C8H7F3O3S B1372035 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid CAS No. 1174851-74-1

5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B1372035
CAS No.: 1174851-74-1
M. Wt: 240.2 g/mol
InChI Key: DACKXUFQJWUSHS-UHFFFAOYSA-N
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Description

5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid: is an organic compound with the molecular formula C8H7F3O3S and a molecular weight of 240.2 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a trifluoroethoxy methyl group and a carboxylic acid group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKXUFQJWUSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 2
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 3
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
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5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 5
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5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Reactant of Route 6
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5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid

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